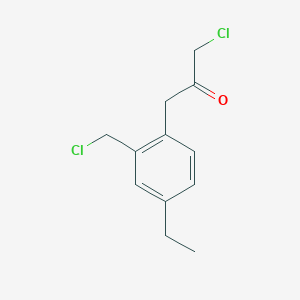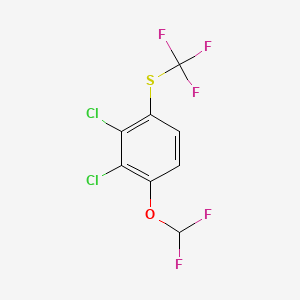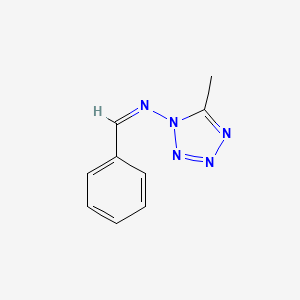
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, along with a chlorine atom and a ketone group on a propan-2-one backbone
Méthodes De Préparation
The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one typically involves multiple steps. One common method includes the chlorination of 4-ethylbenzyl alcohol to form 4-ethylbenzyl chloride. This intermediate is then reacted with chloroacetone under specific conditions to yield the final product. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the ketone group can participate in various addition and reduction reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethyl group, which can significantly alter its reactivity and applications.
1-Chloro-3-phenylpropan-2-one: Lacks the chloromethyl and ethyl groups, making it less reactive in certain substitution reactions.
1-Chloro-3-(2-(chloromethyl)-4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C12H14Cl2O |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
1-chloro-3-[2-(chloromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-9-3-4-10(6-12(15)8-14)11(5-9)7-13/h3-5H,2,6-8H2,1H3 |
Clé InChI |
MEHGAVODMUTNMV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CC(=O)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)



![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)






![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)


